

# Technical Support Center: Optimizing M199 for Sensitive Cell Lines

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## Compound of Interest

Compound Name: M199

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Medium 199 (**M199**) for the successful cultivation of sensitive cell lines. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is Medium 199 and for which cell types was it originally developed?

Medium 199 (**M199**) is one of the earliest chemically defined synthetic cell culture media, developed in 1950 by Morgan, Morton, and Parker.<sup>[1][2][3][4][5][6]</sup> It was initially formulated for nutritional studies on chick embryo fibroblasts.<sup>[2][7][8]</sup> **M199** has broad species applicability and is particularly suited for the cultivation of non-transformed cells.<sup>[2][3][4][5][7]</sup> It is widely used in virology, vaccine production, and for the in vitro cultivation of primary explants from tissues like mouse pancreatic epithelia.<sup>[4][5][7][9]</sup>

Q2: My sensitive cells are not growing well in the standard **M199** formulation. What could be the reason?

Standard **M199** is a basal medium that lacks certain growth factors, proteins, and lipids essential for the long-term proliferation of many sensitive or fastidious cell lines.<sup>[9][10]</sup> While explanted tissues might survive for a short period, long-term cultivation almost always requires supplementation with serum or other growth-promoting factors.<sup>[4][6]</sup> For many sensitive cells,

such as primary endothelial cells, the nutrient concentrations in **M199**, particularly certain amino acids, may be suboptimal for robust growth.[\[11\]](#)

Q3: What are the key supplements to add to **M199** for sensitive cell lines like Human Umbilical Vein Endothelial Cells (HUVECs)?

For sensitive cells like HUVECs, **M199** must be supplemented to support healthy growth and proliferation. Common supplements include:

- Serum: Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS) is typically added at a concentration of 10-20%.[\[7\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)
- Growth Factors: Endothelial Cell Growth Supplement (ECGS) or specific recombinant growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) are crucial.[\[3\]](#)[\[7\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)
- Heparin: Often used in conjunction with ECGS to enhance its activity.[\[7\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)
- Additional Amino Acids: L-Glutamine is a critical supplement, as it is not stable in liquid media over long periods.[\[7\]](#)[\[9\]](#)[\[14\]](#) Some studies have shown that increasing the total available nitrogen by adding a mixture of essential and non-essential amino acids can significantly boost endothelial cell growth.[\[11\]](#)
- Buffering System: For added pH stability, especially when working outside of a CO<sub>2</sub> incubator, HEPES buffer is often added.[\[1\]](#)[\[7\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Q4: How do I choose between **M199** with Earle's salts and Hanks' salts?

The choice of salt solution depends on the incubation environment:

- **M199** with Earle's Balanced Salt Solution (EBSS): Contains a higher concentration of sodium bicarbonate and is designed for use in a CO<sub>2</sub> incubator, typically with a 5% CO<sub>2</sub> atmosphere to maintain the correct pH.[\[1\]](#)[\[21\]](#)[\[22\]](#)
- **M199** with Hanks' Balanced Salt Solution (HBSS): Has a lower sodium bicarbonate concentration and is intended for use in a sealed system without a controlled CO<sub>2</sub> atmosphere or for short-term manipulations on the benchtop.[\[1\]](#)[\[21\]](#)[\[22\]](#)

Using a medium with Earle's salts in an environment without CO<sub>2</sub> will lead to a rapid increase in pH, which can be toxic to cells. Conversely, using a medium with Hanks' salts in a CO<sub>2</sub> incubator will result in an acidic pH.[\[1\]](#)

Q5: The pH of my **M199** culture is unstable. How can I fix this?

Rapid pH shifts in the medium can be detrimental to cell health.[\[23\]](#) Here are some common causes and solutions:

- **Incorrect Salt Solution:** Ensure you are using Earle's salts for CO<sub>2</sub> incubation and Hanks' salts for atmospheric conditions.[\[1\]](#)
- **Improper CO<sub>2</sub> Levels:** The required CO<sub>2</sub> concentration is dependent on the sodium bicarbonate level in your medium. For **M199** with Earle's salts (2.2 g/L NaHCO<sub>3</sub>), a 5-7% CO<sub>2</sub> level is generally appropriate.[\[1\]](#)[\[24\]](#) Verify your incubator's CO<sub>2</sub> sensor is calibrated correctly.
- **Overly Tight Flask Caps:** For CO<sub>2</sub>-dependent buffering, ensure flask caps are loosened (one-quarter turn) to allow for gas exchange.[\[1\]](#)
- **Bacterial or Fungal Contamination:** Microbial contamination can cause rapid pH changes. Visually inspect your cultures for turbidity or color changes and perform a contamination test if suspected.[\[1\]](#)
- **Insufficient Buffering:** If you frequently handle cultures outside the incubator, consider adding HEPES buffer at a final concentration of 10-25 mM to provide additional, CO<sub>2</sub>-independent pH stability.[\[1\]](#)[\[19\]](#)[\[20\]](#)

## Troubleshooting Guide

This section addresses specific issues you might encounter when using adjusted **M199** for sensitive cell lines.

### Problem 1: Poor Cell Attachment

- **Possible Cause:** Over-trypsinization during passaging can damage cell surface proteins required for attachment.

- Suggested Solution: Reduce the trypsin incubation time or use a lower trypsin concentration. Gently tap the flask to detach cells rather than prolonged enzymatic exposure.[24]
- Possible Cause: The culture vessel surface may not be suitable for your cell type.
- Suggested Solution: For cells like HUVECs, coating cultureware with an attachment factor such as gelatin or fibronectin can significantly improve adherence.[8]
- Possible Cause: Lack of essential attachment factors in a low-serum or serum-free medium.
- Suggested Solution: Ensure your supplemented medium contains necessary attachment factors, which are typically present in serum or can be added separately.[24]

#### Problem 2: Slow Growth or Low Viability

- Possible Cause: Suboptimal concentration of supplements.
- Suggested Solution: Titrate the concentration of serum and key growth factors (e.g., ECGS, VEGF, bFGF) to find the optimal level for your specific cell line. Compare the performance of your supplemented **M199** against a specialized commercial medium (like EGM-2 for endothelial cells) as a positive control.[8][13]
- Possible Cause: Depletion of critical amino acids.
- Suggested Solution: **M199** may have lower levels of certain amino acids compared to more modern media like DMEM.[11] Supplementing with L-glutamine (2-6 mM) is standard practice.[7] For particularly demanding cells, consider adding a non-essential amino acid solution or increasing the concentration of key amino acids.[11]
- Possible Cause: Cell line has been passaged too many times.
- Suggested Solution: Use low-passage number cells for your experiments, as sensitive primary cells can enter senescence after a limited number of divisions.[8][13]
- Possible Cause: Stress from adapting to a new medium.
- Suggested Solution: When switching from another medium to your custom-supplemented **M199**, adapt the cells sequentially. Start with a 75:25 mixture of the old and new media, and

gradually increase the proportion of the new medium over several passages.[\[24\]](#)

### Problem 3: Changes in Cell Morphology

- Possible Cause: Inadequate media formulation over long-term culture.
- Suggested Solution: Cells cultured in a suboptimal medium like **M199** with minimal supplementation may lose their characteristic morphology over several passages.[\[8\]](#)[\[13\]](#) Ensure your supplementation is comprehensive. For example, HUVECs in **M199** with 20% FBS may show signs of senescence earlier than those in a fully supplemented medium like EGM-2.[\[8\]](#)[\[13\]](#)
- Possible Cause: High concentrations of certain supplements.
- Suggested Solution: High levels of some amino acids, like branched-chain amino acids (BCAAs), have been shown to induce stress and inflammatory responses in endothelial cells, which could alter their morphology and function.[\[25\]](#) Ensure your supplementation is balanced.

## Data Presentation

Table 1: Common Supplements for **M199** for Endothelial Cells (e.g., HUVECs)

Supplement	Typical Final Concentration	Purpose	Reference
Fetal Bovine Serum (FBS)	10 - 20%	Provides growth factors, hormones, and attachment factors.	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[15]</a>
Endothelial Cell Growth Supplement (ECGS)	25 - 50 µg/mL	A crude extract containing various mitogens for endothelial cells.	<a href="#">[7]</a> <a href="#">[15]</a>
Vascular Endothelial Growth Factor (VEGF)	10 - 50 ng/mL	Potent mitogen and survival factor for endothelial cells.	<a href="#">[3]</a> <a href="#">[14]</a>
Basic Fibroblast Growth Factor (bFGF)	10 - 20 ng/mL	Stimulates proliferation of endothelial cells.	<a href="#">[14]</a>
Heparin	10 - 100 µg/mL	Stabilizes and enhances the activity of ECGS and bFGF.	<a href="#">[7]</a> <a href="#">[14]</a> <a href="#">[15]</a>
L-Glutamine	2 - 4 mM	Essential amino acid; energy source; vital for protein synthesis.	<a href="#">[7]</a> <a href="#">[9]</a>
HEPES Buffer	10 - 25 mM	Provides additional, CO <sub>2</sub> -independent pH buffering.	<a href="#">[1]</a> <a href="#">[15]</a> <a href="#">[20]</a>
Penicillin/Streptomycin	50 - 100 U/mL / 50 - 100 µg/mL	Prevents bacterial contamination.	<a href="#">[7]</a> <a href="#">[15]</a>

## Experimental Protocols

Protocol 1: Preparation of Fully Supplemented **M199** for HUVECs

This protocol describes the preparation of 500 mL of complete growth medium for HUVECs based on **M199**.

Materials:

- **M199** with Earle's Salts and L-Glutamine (or supplement L-Glutamine separately)
- Fetal Bovine Serum (FBS), heat-inactivated
- Endothelial Cell Growth Supplement (ECGS)
- Heparin
- HEPES Buffer (1M solution)
- Penicillin-Streptomycin (10,000 U/mL)
- Sterile 500 mL filtration unit (0.22 µm pore size)
- Sterile storage bottles

Procedure:

- In a sterile biological safety cabinet, begin with 400 mL of basal **M199**.
- Aseptically add 100 mL of FBS to achieve a final concentration of 20%.
- Add 5 mL of Penicillin-Streptomycin solution to reach a final concentration of 100 U/mL.
- Add 12.5 mL of 1M HEPES solution for a final concentration of 25 mM.
- Prepare stock solutions of ECGS and Heparin in sterile PBS or HBSS according to the manufacturer's instructions.
- Add the appropriate volume of ECGS and Heparin stock solutions to achieve the desired final concentrations (e.g., 50 µg/mL and 100 µg/mL, respectively).<sup>[7]</sup>
- Bring the total volume to 500 mL with sterile **M199**.

- Mix the complete medium gently by swirling.
- Sterile-filter the entire solution using a 0.22 µm filter unit to remove any potential contaminants introduced during supplementation.
- Store the complete, supplemented medium at 2-8°C, protected from light. Use within 2-3 weeks for optimal performance.

#### Protocol 2: Cell Viability Assay (MTT-based) to Compare Media Formulations

This protocol allows for the quantitative comparison of cell viability and proliferation in different **M199** supplement conditions.

##### Materials:

- Cells cultured in different **M199** formulations (e.g., Basal **M199**, **M199**+10% FBS, Fully Supplemented **M199**).
- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
- Multi-well spectrophotometer (plate reader).

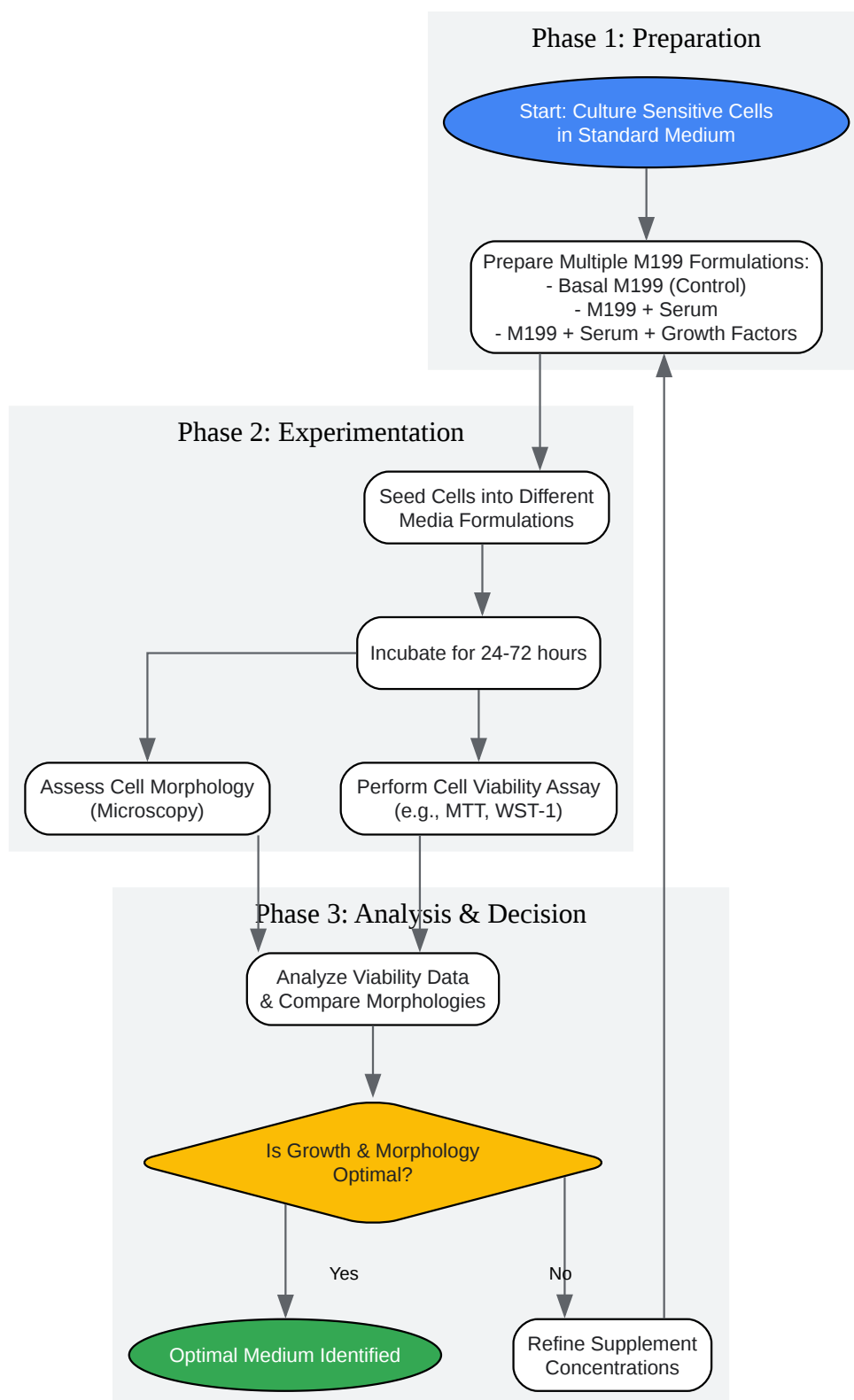
##### Procedure:

- Cell Seeding: Seed your sensitive cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their respective test media. Include wells with medium only as a blank control.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- Addition of MTT: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[\[10\]](#)[\[26\]](#)[\[27\]](#)



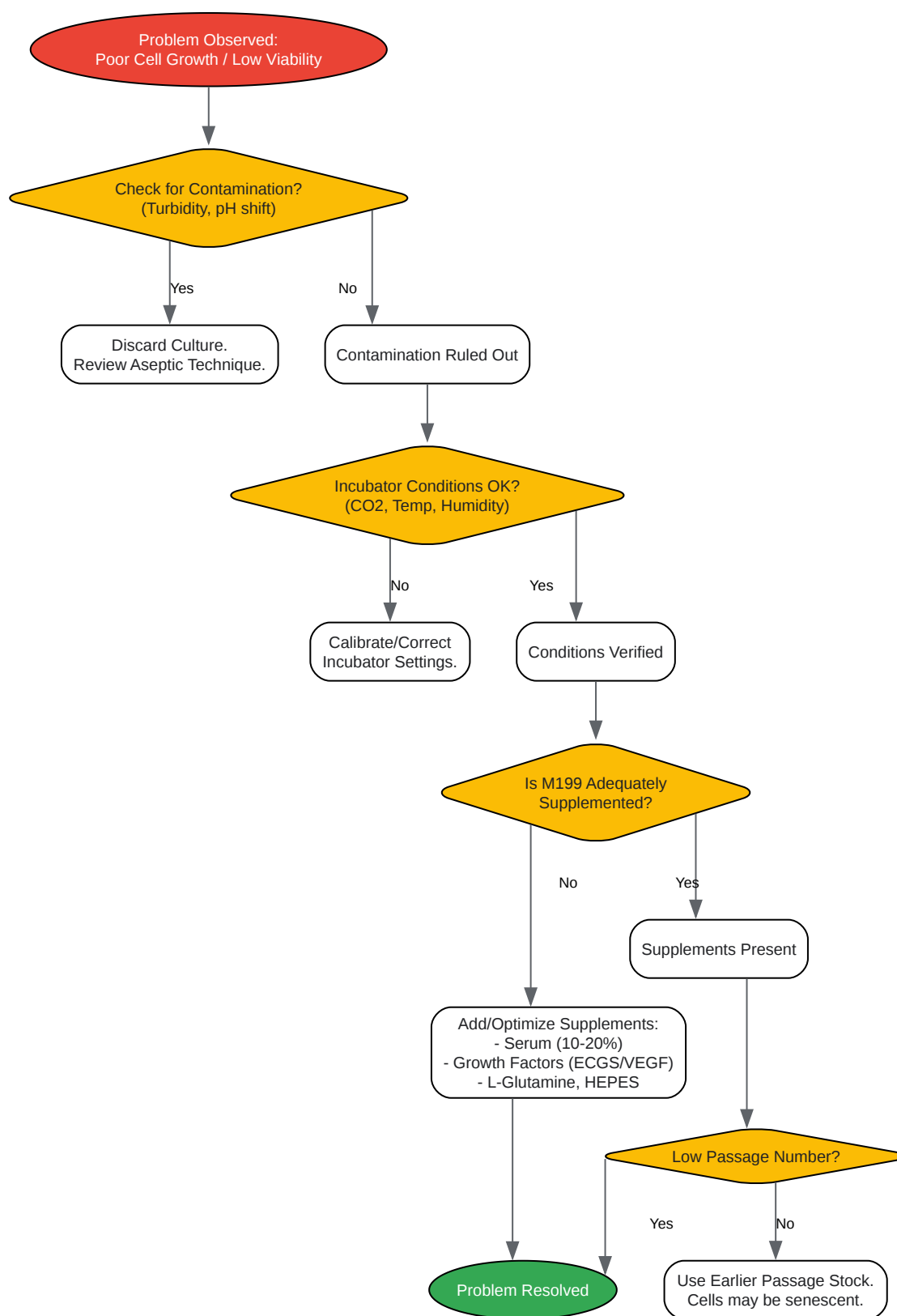
- **Formazan Crystal Formation:** Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Add 100 µL of the solubilization solution to each well. Pipette up and down gently to dissolve the formazan crystals completely.[\[26\]](#)[\[27\]](#)
- **Absorbance Reading:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Subtract the average absorbance of the blank wells from all other wells. The absorbance values are directly proportional to the number of viable cells. Compare the results across the different media formulations.

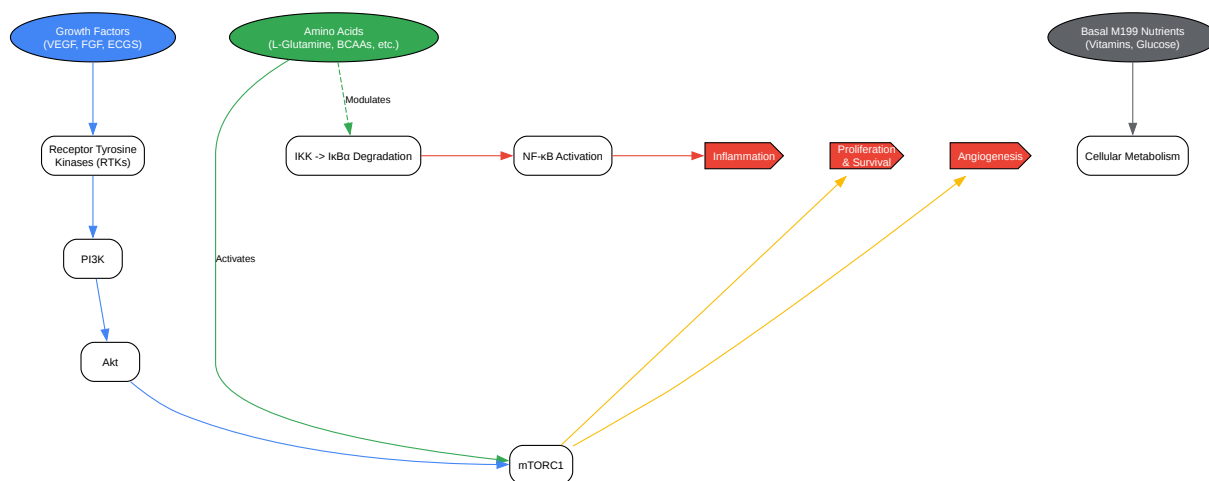
## Visualizations



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Caption: Workflow for optimizing **M199** supplementation for sensitive cells.





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